molecular formula C14H12ClFN2O2S B3257599 N'-(2-chloro-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 292077-80-6

N'-(2-chloro-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B3257599
CAS No.: 292077-80-6
M. Wt: 326.8 g/mol
InChI Key: JZCIBHAOAAKHKD-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-chloro-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a useful research compound. Its molecular formula is C14H12ClFN2O2S and its molecular weight is 326.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds within the family of N'-(2-chloro-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide have been synthesized and evaluated for their antimicrobial and antifungal properties. A study by Ghiya and Joshi (2016) reported on the synthesis of biologically active derivatives, characterized by various spectroscopic methods, and evaluated for antimycobacterial, antibacterial, and antifungal activities. This indicates a potential application in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Ghiya & Joshi, 2016).

Enzyme Inhibition for Drug Discovery

Another research avenue involves the compound's role in enzyme inhibition, particularly monoamine oxidases (MAO-A and MAO-B), which are key targets in treating neurological disorders. Abid et al. (2017) discovered that sulfonyl hydrazones derived from this compound class are effective, non-selective inhibitors of these enzymes, showing potential for therapeutic applications in neurodegenerative diseases. This underscores the compound's significance in drug discovery and development for treating conditions such as depression and Parkinson's disease (Abid et al., 2017).

Materials Science and Optical Properties

The study of this compound's derivatives extends into materials science, particularly in exploring their optical properties. Research on similar sulfonohydrazides has demonstrated their utility in developing new materials with desirable optical characteristics. For instance, Sasikala et al. (2017) investigated the linear and nonlinear optical properties of a related compound, highlighting its potential in optical limiting and photonic applications. This suggests the compound's relevance in creating materials for optical devices, emphasizing its versatility beyond biomedical applications (Sasikala et al., 2017).

Properties

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2S/c1-10-5-7-11(8-6-10)21(19,20)18-17-9-12-13(15)3-2-4-14(12)16/h2-9,18H,1H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCIBHAOAAKHKD-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-chloro-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
Reactant of Route 2
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N'-(2-chloro-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
Reactant of Route 3
N'-(2-chloro-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
Reactant of Route 4
N'-(2-chloro-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
Reactant of Route 5
N'-(2-chloro-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
Reactant of Route 6
N'-(2-chloro-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide

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